molecular formula C18H27NaO6 B13438104 1-Naphthaleneheptanoic acid, 1,2,6,7,8,8a-hexahydro-ss,d,6,8-tetrahydroxy-2-methyl-, monosodium salt, (ssR,dR,1S,2S,6S,8S,8aR)-(9CI); 1-Naphthaleneheptanoic acid, 1,2,6,7,8,8a-hexahydro-ss,d,6,8-tetrahydroxy-2-methyl-, monosodium salt, [1S-[1a(ssS*,dS*),2a,6

1-Naphthaleneheptanoic acid, 1,2,6,7,8,8a-hexahydro-ss,d,6,8-tetrahydroxy-2-methyl-, monosodium salt, (ssR,dR,1S,2S,6S,8S,8aR)-(9CI); 1-Naphthaleneheptanoic acid, 1,2,6,7,8,8a-hexahydro-ss,d,6,8-tetrahydroxy-2-methyl-, monosodium salt, [1S-[1a(ssS*,dS*),2a,6

Cat. No.: B13438104
M. Wt: 362.4 g/mol
InChI Key: JVIDXVCADJIXLB-USGNUQSRSA-M
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Description

1-Naphthaleneheptanoic acid, 1,2,6,7,8,8a-hexahydro-ss,d,6,8-tetrahydroxy-2-methyl-, monosodium salt, (ssR,dR,1S,2S,6S,8S,8aR)-(9CI) is a complex organic compound with a molecular formula of C23H35NaO7 and a molecular weight of 446.5096 . This compound is characterized by its multiple hydroxyl groups and a naphthalene ring structure, making it a significant molecule in various chemical and biological applications.

Preparation Methods

The reaction conditions typically require specific catalysts and controlled environments to ensure the correct stereochemistry of the product . Industrial production methods may involve large-scale synthesis using automated reactors and purification processes to achieve high purity levels.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Naphthaleneheptanoic acid, 1,2,6,7,8,8a-hexahydro-ss,d,6,8-tetrahydroxy-2-methyl-, monosodium salt has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the naphthalene ring structure allow it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 1-Naphthaleneheptanoic acid, 1,2,6,7,8,8a-hexahydro-ss,d,6,8-tetrahydroxy-2-methyl-, monosodium salt include other naphthalene derivatives with varying functional groups. These compounds may have similar chemical properties but differ in their biological activities and applications. The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C18H27NaO6

Molecular Weight

362.4 g/mol

IUPAC Name

sodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6,8-dihydroxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/C18H28O6.Na/c1-10-2-3-11-6-13(20)8-16(22)18(11)15(10)5-4-12(19)7-14(21)9-17(23)24;/h2-3,6,10,12-16,18-22H,4-5,7-9H2,1H3,(H,23,24);/q;+1/p-1/t10-,12+,13+,14+,15-,16-,18-;/m0./s1

InChI Key

JVIDXVCADJIXLB-USGNUQSRSA-M

Isomeric SMILES

C[C@H]1C=CC2=C[C@H](C[C@@H]([C@@H]2[C@H]1CC[C@H](C[C@H](CC(=O)[O-])O)O)O)O.[Na+]

Canonical SMILES

CC1C=CC2=CC(CC(C2C1CCC(CC(CC(=O)[O-])O)O)O)O.[Na+]

Origin of Product

United States

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